2-[(Dimethylamino)methylene]-5-(5-methyl-2-thienyl)cyclohexane-1,3-dione
Overview
Description
2-[(Dimethylamino)methylene]-5-(5-methyl-2-thienyl)cyclohexane-1,3-dione is a complex organic compound with the molecular formula C14H17NO2S This compound is notable for its unique structure, which includes a cyclohexane ring substituted with a dimethylamino group and a thienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Dimethylamino)methylene]-5-(5-methyl-2-thienyl)cyclohexane-1,3-dione typically involves the reaction of 5,5-dimethylcyclohexane-1,3-dione with dimethylformamide-dimethylacetal (DMF-DMA) in dry xylene. The reaction mixture is refluxed for 2 hours, then cooled, and the resulting solid is recrystallized from ethanol to yield the desired compound . The reaction conditions are as follows:
Reagents: 5,5-dimethylcyclohexane-1,3-dione, DMF-DMA, dry xylene
Conditions: Reflux for 2 hours, cool, recrystallize from ethanol
Yield: Approximately 71%
Melting Point: 94°C
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis process described above can be scaled up for industrial applications. The use of common reagents and straightforward reaction conditions makes it feasible for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-[(Dimethylamino)methylene]-5-(5-methyl-2-thienyl)cyclohexane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The dimethylamino and thienyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-[(Dimethylamino)methylene]-5-(5-methyl-2-thienyl)cyclohexane-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 2-[(Dimethylamino)methylene]-5-(5-methyl-2-thienyl)cyclohexane-1,3-dione involves its interaction with specific molecular targets, such as enzymes. The compound can form complexes with metal ions, which can inhibit enzyme activity by blocking the active site. This inhibition can affect various biochemical pathways, making the compound useful for studying enzyme function and developing enzyme inhibitors .
Comparison with Similar Compounds
Similar Compounds
- 2-[(Dimethylamino)methylene]-5,5-dimethylcyclohexane-1,3-dione
- 2-[(Dimethylamino)methylene]-5-(2-thienyl)cyclohexane-1,3-dione
Uniqueness
2-[(Dimethylamino)methylene]-5-(5-methyl-2-thienyl)cyclohexane-1,3-dione is unique due to the presence of the 5-methyl-2-thienyl group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(dimethylaminomethylidene)-5-(5-methylthiophen-2-yl)cyclohexane-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2S/c1-9-4-5-14(18-9)10-6-12(16)11(8-15(2)3)13(17)7-10/h4-5,8,10H,6-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPOLLZWYVLDMOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2CC(=O)C(=CN(C)C)C(=O)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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